molecular formula C8H10O<br>3,5-(CH3)2C6H3OH<br>C8H10O B042653 3,5-Dimethylphenol CAS No. 108-68-9

3,5-Dimethylphenol

Cat. No.: B042653
CAS No.: 108-68-9
M. Wt: 122.16 g/mol
InChI Key: TUAMRELNJMMDMT-UHFFFAOYSA-N
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Description

3,5-Dimethylphenol, also known as 1-Hydroxy-3,5-dimethylbenzene, is an organic compound with the molecular formula C8H10O. It is a type of phenol where two methyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its strong “cresylic” odor and is used in various industrial applications .

Safety and Hazards

3,5-Dimethylphenol is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage . It is also a questionable carcinogen with experimental tumorigenic data . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

Relevant papers on 3,5-Dimethylphenol include studies on its anti-cancer effects and its structure and mechanism of thermal decomposition leading to graphitisation .

Mechanism of Action

Target of Action

3,5-Dimethylphenol, also known as 3,5-Xylenol , is a type of phenolic compound. The primary targets of phenolic compounds are usually proteins and enzymes in bacterial cells . They can disrupt the cell wall due to their phenolic nature .

Mode of Action

Phenolic compounds generally interact with their targets by denaturing proteins and disrupting cell membranes, leading to cell lysis and death .

Biochemical Pathways

The biodegradation of this compound occurs via a meta-cleavage pathway . This pathway involves the breakdown of the compound into smaller molecules through a series of enzymatic reactions . The degradation of this compound can lead to the formation of dead-end products such as 4-hydroxy-3-methylbenzoic acid .

Pharmacokinetics

It’s known that phenolic compounds can be absorbed through the skin, respiratory tract, and gastrointestinal tract . They are then distributed throughout the body, metabolized mainly in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its concentration and exposure duration. At high concentrations, it can cause severe skin burns, eye damage, and may be toxic if swallowed or in contact with skin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility and reactivity can be affected by temperature . Moreover, its degradation in the environment can be influenced by factors such as pH, presence of other chemicals, and microbial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylphenol can be synthesized through several methods:

    From Xylene: One method involves the reaction of xylene (a mixture of o-xylene, m-xylene, and p-xylene) with an alkyl halide or anhydride in the presence of a catalyst to produce an intermediate 3,5-dimethylcarbonyl compound.

    From Isophorone: Another method involves the catalytic cracking of isophorone in the presence of a homogeneous catalyst such as dimethyl carbonate and an anti-coking agent like dimethyl sulfide.

Industrial Production Methods: The industrial production of this compound typically involves the use of xylene as the starting material. The process includes steps like carbonylation, oxidation, and hydrolysis under mild conditions to achieve high yield and purity .

Chemical Reactions Analysis

3,5-Dimethylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: It can be reduced to form corresponding alcohols or other reduced products.

    Substitution: It undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, due to the presence of the hydroxyl group which activates the benzene ring.

Common Reagents and Conditions:

    Oxidizing Agents: Peroxides, potassium permanganate, and chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated phenols, nitrophenols, sulfonated phenols.

Comparison with Similar Compounds

3,5-Dimethylphenol can be compared with other similar phenolic compounds such as:

    Phenol: The parent compound with a single hydroxyl group attached to the benzene ring.

    2,4-Dimethylphenol: Another dimethyl-substituted phenol but with methyl groups at the 2nd and 4th positions.

    4-Chloro-3,5-dimethylphenol: A chlorinated derivative with additional antimicrobial properties.

Uniqueness:

    Substitution Pattern: The specific placement of methyl groups at the 3rd and 5th positions makes this compound unique in its reactivity and applications.

    Applications: Its use as a starting material for the synthesis of complex organic molecules and its role in various industrial processes highlight its versatility.

Properties

IUPAC Name

3,5-dimethylphenol
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InChI

InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3
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InChI Key

TUAMRELNJMMDMT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1)O)C
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Molecular Formula

C8H10O
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DSSTOX Substance ID

DTXSID1025148
Record name 3,5-Dimethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

3,5-dimethylphenol is a colorless to off-white crystalline solid. Odor threshold 1 ppm. Taste threshold 0.001 mg/L. (NTP, 1992), Liquid, White to yellow solid; [ICSC] Hygroscopic; [CAMEO] Yellow crystalline solid; [MSDSonline], WHITE-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

427.1 °F at 760 mmHg (NTP, 1992), 219.5 °C, 219 °C
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Flash Point

[HSDB] 80 °C, 80 °C c.c.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, carbon tetrachloride, Very sol in benzene, chloroform, ether, In water, 4.88X10+3 mg/l @ 25 °C., 4.0 x 10 (-2) mol/l, at pH 5.1 and 25 °C., Solubility in water, g/100ml at 25 °C: 0.5
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Density

0.968 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9680 @ 20 °C/4 °C, 0.97 g/cm³
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Vapor Density

Relative vapor density (air = 1): 4.2
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Vapor Pressure

1 mmHg at 143.6 °F ; 5 mmHg at 192.6 °F; 10 mmHg at 216.3 °F (NTP, 1992), 0.04 [mmHg], 0.0405 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 5
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Color/Form

Needles from water, Needles from petroleum ether, White crystals

CAS No.

108-68-9
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Melting Point

147 °F (NTP, 1992), 64 °C
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Synthesis routes and methods I

Procedure details

30.8 g (0 1 mol) of 2-bromo-4-fluoro-3',5'-dimethylbenzophenone were dissolved in 140 g of 90% sulfuric acid, and 5.7 g of 90% hydrogen peroxide solution were added dropwise (metering time 1 h) between -10° C. and 0° C. After subsequent stirring for 2 h, the mixture was poured on to 500 g of ice and then heated at the boil for 5 h. Isolation as described in Example 8 gave 9.6 g (0.079 mol, 79%) of 3,5-dimethylphenol and 15.6 g (0.071 mol, 71%) of 2-bromo-4-fluorobenzoic acid (crude, purity (GC) ca. 90%, melting point 160°-166° C.)
Name
2-bromo-4-fluoro-3',5'-dimethylbenzophenone
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Yield
79%

Synthesis routes and methods II

Procedure details

Following general operating mode A, 3,5-dimethyliodobenzene (145 μL, 1.0 mmol) was reacted with cesium hydroxide to give the expected product in the form of a white solid with a yield of 96% (eluent: dichloromethane/heptane 20:80).
Name
dichloromethane heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
145 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods III

Procedure details

Such high isophorone concentration in the crude product proves to be a great disadvantage when, in a further step, the crude 3,5-dimethylphenol is purified by means of crystallization. The isophorone passes on into the mother liquor which is rectified to obtain the 3,5-dimrethylphenol contained therein. Since isophorone and 3,5-dimethylphenol form an azeotrope, the presence of isophorone reduces the yield of distillation. In order to avoid a reduction in yield, the 3,5-dimethylphenol/isophorone fraction has to undergo special treatment. After leaching and distillation, 3,5-dimethylphenol is obtained with a purity of 96% purity. The yield of 3,5-dimethylphenol from this process fluctuates between 55 and 60% with reference to the amount of isophorone used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,5-dimethylphenol isophorone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylphenol
Reactant of Route 2
3,5-Dimethylphenol
Reactant of Route 3
3,5-Dimethylphenol
Reactant of Route 4
3,5-Dimethylphenol
Reactant of Route 5
3,5-Dimethylphenol
Reactant of Route 6
3,5-Dimethylphenol
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Q & A

Q1: What is 3,5-Dimethylphenol?

A1: this compound is an organic compound belonging to the class of phenols. It features a benzene ring with a hydroxyl group and two methyl substituents at the 3 and 5 positions.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula for this compound is C8H10O and its molecular weight is 122.16 g/mol.

Q3: How can this compound be synthesized?

A: Several methods exist for synthesizing this compound. These include:* Isophorone aromatization: This method utilizes isophorone as the starting material and employs a metal or metal alloy catalyst in a gas phase reaction. [] [] To prevent carbon deposition during this process, inhibitors comprising cyclic hydrocarbons, substituted cyclohexanols, organic phosphorus compounds, and imidazolinones can be used. []* Catalytic transfer dehydrogenation: This process utilizes 3,5-dimethyl-2-cyclohexenone as the starting material with 5% Pd/C as a catalyst and industrial dipentene as both a hydrogen acceptor and solvent. []* Hybrid methods: These combine aspects of homogeneous and heterogeneous catalysis to improve reaction yield and processing capabilities. One example involves reacting isophorone with iodine or hydrogen iodide solutions in a tubular reactor followed by further reaction using a nickel-chromium stainless steel catalyst. []

Q4: What are the main applications of this compound?

A4: this compound serves as a versatile building block in various applications:

  • Synthesis of other chemicals: It's a precursor in the production of chemicals like 4-chloro-3,5-dimethylphenol, a common biocide. [, , ]
  • Chiral auxiliary: Its C2-symmetrical structure makes it useful as a chiral auxiliary in asymmetric aldol reactions, leading to high enantioselectivity in product formation. []
  • Analytical chemistry: this compound is used as a chromogenic reagent in pectin content determination within honey. []

Q5: How does the structure of this compound influence its reactivity?

A5: The position of the methyl groups significantly impacts the reactivity of this compound:

  • Reaction with formaldehyde: this compound exhibits high reactivity with formaldehyde in alkaline conditions, forming five distinct addition products. [] This reactivity is attributed to the activating nature of the hydroxyl group and the steric influence of the methyl groups.

Q6: How does this compound behave in different solvent systems?

A6: The behavior of this compound differs significantly depending on the solvent:

  • Aprotic solvents: In solvents like benzonitrile, this compound readily undergoes proton transfer reactions with bases like acridine orange. This leads to the formation of hydrogen-bonded complexes. []
  • Protic solvents: In solvents like ethanol, photoinduced electron transfer reactions involving this compound as a donor can occur but are less efficient compared to aprotic solvents like acetonitrile. This is attributed to the ordered structure of protic solvents due to hydrogen bonding. []

Q7: How is this compound degraded in the environment?

A7: this compound can be degraded through various processes:

  • Heterogeneous Fenton-like reactions: Nanoscale zero-valent iron (nZVI) combined with hydrogen peroxide efficiently removes this compound from water at neutral pH. This process is primarily driven by the generation of hydroxyl radicals, especially those bound to the nZVI surface. []

Q8: What are the toxicological properties of this compound?

A: * Dehydrogenase inhibition: this compound exhibits dose-dependent inhibition of dehydrogenase activity in bacteria isolated from petroleum refinery wastewater. This highlights its potential toxicity to microorganisms crucial for bioremediation. []* In vivo bone marrow micronucleus assay: Studies in mice showed no significant induction of micronucleated polychromatic erythrocytes, indicating a lack of clastogenic potential. []

Q9: What analytical techniques are employed to study this compound?

A: Various analytical methods are used for studying this compound:* Spectroscopy: Characterization commonly involves techniques like IR, NMR (both 1H and 13C), and UV-Vis spectroscopy. [, , , , , , ]* Chromatography: Separation and quantification often rely on techniques like high-pressure liquid chromatography (HPLC) and ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). [, ]

Q10: What are the future directions for research on this compound?

A: Research on this compound continues to explore:* Greener synthetic approaches: Efforts focus on developing environmentally friendly synthesis methods, such as using microwave heating and replacing toxic solvents. []* Understanding its biodegradation: Further investigation into the factors influencing its biodegradation in various environments is crucial for developing effective bioremediation strategies.

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